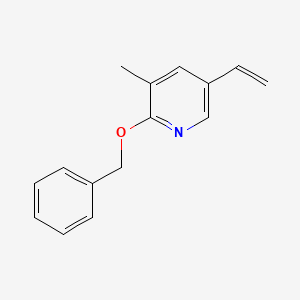

2-(Benzyloxy)-3-methyl-5-vinylpyridine

Description

While dedicated research focusing solely on 2-(Benzyloxy)-3-methyl-5-vinylpyridine is not extensively documented in publicly available literature, its chemical structure suggests its role as a valuable intermediate in the synthesis of more complex molecules. The compound integrates a pyridine (B92270) core, a benzyloxy group, a methyl group, and a vinyl group, each contributing distinct chemical properties and reactivity.

Pyridine and its derivatives are of paramount importance in the field of medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of molecules to biological targets such as enzymes and receptors. This has led to the incorporation of the pyridine motif into a wide range of approved drugs.

The pyridine ring is a versatile scaffold that allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity. The development of novel synthetic methodologies to create substituted pyridines remains an active area of research, driven by the continuous search for new therapeutic agents.

Each of the substituent groups on the this compound molecule plays a specific and important role in organic synthesis:

Benzyloxy Group: The benzyloxy group (–OCH₂C₆H₅) is often employed as a protecting group for hydroxyl functionalities. Its relative stability to a wide range of reaction conditions, coupled with its susceptibility to cleavage under specific reductive conditions (e.g., hydrogenolysis), makes it a valuable tool in multi-step syntheses. Furthermore, the benzyloxy group can influence the electronic properties of the pyridine ring and provide steric bulk, which can direct the regioselectivity of subsequent reactions. A common method for introducing a benzyloxy group onto a pyridine ring involves the reaction of a chloropyridine with benzyl (B1604629) alcohol in the presence of a base.

Methyl Group: A methyl group (–CH₃) is a simple alkyl substituent that can have a significant impact on the properties of a molecule. It can affect the molecule's lipophilicity, which in turn can influence its solubility and ability to cross biological membranes. Electronically, the methyl group is weakly electron-donating, which can subtly alter the reactivity of the pyridine ring. From a synthetic standpoint, the methyl group can also serve as a handle for further functionalization.

Vinyl Group: The vinyl group (–CH=CH₂) is a highly versatile functional group in organic synthesis. Its carbon-carbon double bond can participate in a wide array of chemical transformations, including polymerization, hydrogenation, halogenation, and various cross-coupling reactions. This makes the vinyl group a key component for building molecular complexity. For instance, the presence of a vinyl group on the pyridine ring allows for the potential synthesis of novel polymers with unique properties or for the attachment of the pyridine moiety to other molecular scaffolds. The synthesis of vinylpyridines can be achieved through methods such as the dehydrogenation of the corresponding ethylpyridine.

Given the functional groups present in this compound, several research trajectories can be envisioned. The primary role of this compound is likely as a building block in the synthesis of more elaborate molecules.

One potential application lies in the field of polymer chemistry. The vinyl group allows this compound to act as a monomer in polymerization reactions, leading to the formation of polymers with pyridine and benzyloxy functionalities. These polymers could have interesting properties, such as the ability to coordinate with metal ions or to be further modified after deprotection of the benzyloxy group.

In the context of medicinal chemistry, this compound could serve as a key intermediate in the synthesis of novel drug candidates. The vinyl group could be transformed into a variety of other functional groups through established chemical methods, allowing for the exploration of a diverse chemical space. Subsequent removal of the benzyl protecting group would unveil a hydroxyl functionality, which could be a key pharmacophoric feature or a point for further derivatization.

A plausible, though not explicitly documented, synthetic route to this compound could involve a multi-step process. One could envision starting with a suitably substituted pyridine, such as 2-chloro-3-methyl-5-ethylpyridine. The benzyloxy group could be introduced via nucleophilic substitution of the chloride with benzyl alcohol. Subsequently, the ethyl group could be dehydrogenated to form the vinyl group. Alternatively, the synthesis could commence from 2-hydroxy-3-methyl-5-vinylpyridine, which would then be benzylated. The feasibility of such routes would depend on the compatibility of the functional groups with the reaction conditions at each step. The synthesis of a related compound, 2-methyl-3-benzyloxy-4-chloromethyl-5-vinylpyridine, has been described, lending credence to the potential for synthesizing the target molecule through similar strategies. d-nb.info

Table 1: Potential Synthetic Precursors and Related Compounds

| Compound Name | Potential Role in Synthesis |

| 2-Chloro-3-methyl-5-ethylpyridine | Starting material for introduction of the benzyloxy group. |

| Benzyl alcohol | Reagent for introducing the benzyloxy group. |

| 2-Hydroxy-3-methyl-5-vinylpyridine | Precursor for benzylation to form the target compound. |

| 2-Methyl-5-ethylpyridine | Precursor for dehydrogenation to form the vinyl group. |

| 2-Methyl-3-benzyloxy-4-chloromethyl-5-vinylpyridine | A structurally similar compound, indicating the feasibility of synthesizing benzyloxy-substituted vinylpyridines. d-nb.info |

Table 2: Key Functional Groups and Their Synthetic Utility

| Functional Group | Key Characteristics | Common Synthetic Transformations |

| Pyridine | Aromatic heterocycle, hydrogen bond acceptor | N-alkylation, electrophilic and nucleophilic aromatic substitution |

| Benzyloxy | Protecting group for alcohols, bulky substituent | Cleavage by hydrogenolysis to reveal a hydroxyl group |

| Methyl | Small, electron-donating alkyl group | Can influence steric and electronic properties |

| Vinyl | Carbon-carbon double bond | Polymerization, hydrogenation, halogenation, cross-coupling reactions |

An in-depth examination of the synthetic routes leading to this compound and its essential precursors reveals a variety of strategic chemical transformations. The construction of the core vinylpyridine scaffold and the subsequent installation of the benzyloxy moiety are critical phases in its synthesis, each achievable through several distinct and effective methodologies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

5-ethenyl-3-methyl-2-phenylmethoxypyridine |

InChI |

InChI=1S/C15H15NO/c1-3-13-9-12(2)15(16-10-13)17-11-14-7-5-4-6-8-14/h3-10H,1,11H2,2H3 |

InChI Key |

OJLQDZWDXJSAEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OCC2=CC=CC=C2)C=C |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Benzyloxy 3 Methyl 5 Vinylpyridine

Reactions Involving the 5-Vinyl Group

The electron-donating nature of the pyridine (B92270) ring, modulated by the benzyloxy and methyl substituents, influences the reactivity of the exocyclic double bond. This electronic character makes the vinyl group susceptible to a range of electrophilic and radical-mediated additions, as well as concerted cycloaddition processes.

Alkene Hydrofunctionalization Reactions

Hydrofunctionalization reactions represent a straightforward and atom-economical approach to introduce new functional groups across the double bond of the vinyl moiety. These transformations typically involve the addition of an E-H bond (where E is O, N, or P) to the alkene.

The addition of alcohols to the 5-vinyl group of 2-(benzyloxy)-3-methyl-5-vinylpyridine, known as hydroalkoxylation, can proceed under acidic or metal-catalyzed conditions to yield ether derivatives. While specific studies on this substrate are not extensively documented in publicly available literature, the general mechanism involves the protonation of the alkene to form a carbocation intermediate, which is then trapped by an alcohol. The regioselectivity of this addition is governed by the stability of the resulting carbocation, with Markovnikov addition being the typically expected outcome.

Table 1: Hypothetical Hydroalkoxylation of this compound

| Catalyst | Alcohol | Product | Regioselectivity |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | Methanol | 2-(Benzyloxy)-5-(1-methoxyethyl)-3-methylpyridine | Markovnikov |

The addition of amines to the vinyl group, or hydroamination, provides a direct route to substituted aminoethylpyridines. These reactions are often catalyzed by alkali metals, alkaline earth metals, lanthanides, or transition metals. The products of such reactions are valuable building blocks in medicinal chemistry and materials science. Similar to hydroalkoxylation, the regioselectivity can be controlled by the choice of catalyst and reaction conditions.

Table 2: Potential Hydroamination Products of this compound

| Amine | Catalyst System | Expected Product |

|---|---|---|

| Aniline | Organolanthanide complex | 2-(Benzyloxy)-3-methyl-5-(1-(phenylamino)ethyl)pyridine |

Note: This table represents potential outcomes based on known hydroamination methodologies, pending specific experimental validation for this substrate.

The hydrophosphination of the 5-vinyl group involves the addition of a P-H bond from a phosphine (B1218219), phosphine oxide, or phosphonate (B1237965) across the double bond. This reaction can be initiated by radical initiators or catalyzed by transition metals, leading to the formation of organophosphorus compounds. These products have applications as ligands in catalysis, as flame retardants, and as intermediates in organic synthesis. The anti-Markovnikov product is often favored under radical conditions, while metal-catalyzed reactions can exhibit variable regioselectivity.

Table 3: Illustrative Hydrophosphination of this compound

| Phosphorus Reagent | Catalyst/Initiator | Predominant Product |

|---|---|---|

| Diphenylphosphine | Radical Initiator (AIBN) | 2-(Benzyloxy)-5-(2-(diphenylphosphino)ethyl)-3-methylpyridine |

Note: The products shown are based on established reactivity patterns for alkene hydrophosphination.

Cycloaddition Reactions (e.g., Diels-Alder) and Alkene Difunctionalization

The vinyl group of this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes. This provides a powerful method for the construction of complex cyclic and bicyclic structures. The stereochemistry and regiochemistry of the cycloaddition are governed by well-established principles of orbital symmetry and frontier molecular orbital theory.

Alkene difunctionalization, on the other hand, involves the addition of two different functional groups across the double bond in a single step. This can be achieved through various methodologies, including halogenation in the presence of a nucleophile or transition metal-catalyzed processes.

Table 4: Representative Cycloaddition and Difunctionalization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Diels-Alder | Cyclopentadiene | Bicyclic adduct |

| Halogenation/Nucleophilic Capture | N-Bromosuccinimide, Methanol | Bromo-methoxyethyl derivative |

Note: This table provides examples of potential transformations. Specific yields and selectivities would require experimental determination.

Oxidative Carboxylation of Alkenes

Oxidative carboxylation is a transformation that introduces a carboxylic acid or ester functionality. While direct oxidative carboxylation of alkenes is a developing area of research, related transformations such as hydrocarboxylation or carbonylation followed by oxidation can achieve a similar outcome. For the 5-vinyl group, this could potentially lead to the synthesis of 3-(2-(benzyloxy)-3-methylpyridin-5-yl)propanoic acid or its esters, which are of interest in pharmaceutical and materials research.

Table 5: Potential Oxidative Carboxylation Strategies

| Method | Reagents | Potential Product |

|---|---|---|

| Hydrocarboxylation | CO, H₂O, Catalyst | 3-(2-(Benzyloxy)-3-methylpyridin-5-yl)propanoic acid |

Note: The feasibility of these reactions on this compound would depend on the specific catalytic system and reaction conditions.

Pyridylethylation Reactions

Pyridylethylation involves the addition of a nucleophile to the vinyl group of a vinylpyridine, a reaction analogous to the Michael addition. In the case of this compound, the vinyl group at the 5-position is susceptible to nucleophilic attack, leading to the formation of a new carbon-heteroatom or carbon-carbon bond. This reaction is typically catalyzed by a base, which deprotonates the nucleophile, increasing its reactivity.

The reactivity of the vinyl group is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen activates the vinyl group towards nucleophilic addition. A variety of nucleophiles can be employed in pyridylethylation reactions, including amines, thiols, and carbanions derived from active methylene (B1212753) compounds. sigmaaldrich.comgbiosciences.com For instance, the reaction of 4-vinylpyridine (B31050) with thiols is a well-established method for the S-pyridylethylation of cysteine residues in proteins. sigmaaldrich.comgbiosciences.com

Table 1: Potential Nucleophiles for Pyridylethylation of this compound

| Nucleophile Class | Example | Expected Product |

| Amines | Diethylamine | 2-(Benzyloxy)-3-methyl-5-(2-(diethylamino)ethyl)pyridine |

| Thiols | Thiophenol | 2-(Benzyloxy)-3-methyl-5-(2-(phenylthio)ethyl)pyridine |

| Carbanions | Diethyl malonate | Diethyl 2-(2-(2-(benzyloxy)-3-methylpyridin-5-yl)ethyl)malonate |

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack, most notably in N-oxidation reactions. The formation of a pyridine N-oxide significantly alters the electronic properties and reactivity of the pyridine ring.

N-oxidation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. tandfonline.comarkat-usa.org The resulting N-oxide group is a strong electron-donating group through resonance and a strong electron-withdrawing group through induction. This modification enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, depending on the position.

For this compound, N-oxidation would yield this compound N-oxide. This transformation would increase the electron density at the 4- and 6-positions, making them more susceptible to electrophilic attack. Conversely, the N-oxide functionality can be a leaving group in nucleophilic substitution reactions, particularly at the 2-position after activation. Furthermore, the N-oxide can direct metallation to the adjacent C-H bonds.

Table 2: Common Reagents for Pyridine N-Oxidation

| Reagent | Typical Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature |

| Hydrogen peroxide/Acetic acid | Acetic acid, elevated temperature |

| Oxone® (Potassium peroxymonosulfate) | Water/Acetone |

| Sodium perborate | Acetic acid |

Transformations Involving the 2-Benzyloxy Group (e.g., Deprotection, Rearrangements)

The benzyloxy group at the 2-position serves as a protecting group for the corresponding pyridone. The removal of this group, or deprotection, is a common transformation in synthetic chemistry. The most prevalent method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenolysis. commonorganicchemistry.comorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. commonorganicchemistry.comtcichemicals.com The reaction is generally clean and efficient, yielding the deprotected alcohol (in this case, the pyridone) and toluene (B28343) as a byproduct.

In the case of this compound, a key consideration for catalytic hydrogenolysis is the potential for the concomitant reduction of the vinyl group. The selectivity of the hydrogenation can often be controlled by the choice of catalyst, solvent, and reaction conditions. For instance, transfer hydrogenation conditions, using a hydrogen donor like formic acid or ammonium (B1175870) formate, can sometimes offer better selectivity for the debenzylation over the reduction of an alkene. organic-chemistry.org

Alternative methods for benzyl ether cleavage include treatment with strong acids (e.g., HBr, BBr₃) or oxidizing agents. However, these methods are often harsher and may not be compatible with the other functional groups present in the molecule.

Table 3: Common Methods for Benzyl Ether Deprotection

| Method | Reagents and Conditions | Potential Side Reactions with Substrate |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate | Reduction of the vinyl group |

| Transfer Hydrogenation | Ammonium formate, Pd/C, in methanol | Potential for vinyl group reduction |

| Acid-catalyzed cleavage | HBr in acetic acid, or BBr₃ in dichloromethane | Potential for polymerization of the vinyl group |

Reactions at the 3-Methyl Substituent (e.g., Further Functionalization)

The methyl group at the 3-position is generally unreactive towards many reagents. However, it can be functionalized under specific conditions, typically involving radical reactions or metallation.

One possibility for functionalization is through free-radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator. This would lead to the formation of a benzylic-type bromide, 2-(benzyloxy)-3-(bromomethyl)-5-vinylpyridine, which can then serve as a substrate for various nucleophilic substitution reactions.

Alternatively, direct metallation of the methyl group is challenging due to the higher acidity of the ring protons. However, directed ortho-metallation strategies, potentially guided by the benzyloxy group or the pyridine nitrogen, could in principle be employed to deprotonate the methyl group, allowing for subsequent reaction with electrophiles. Recent advances in C-H activation and methylation of pyridines could also offer pathways for the further functionalization of the 3-methyl group. nih.govresearchgate.netgoogle.com

Mechanistic Investigations of Reaction Pathways

While specific mechanistic studies for reactions of this compound are not available, the mechanisms of the aforementioned transformations on analogous pyridine derivatives are well-established.

Pyridylethylation: The mechanism is a classic Michael-type addition. A base abstracts a proton from the nucleophile to generate a potent nucleophile, which then attacks the β-carbon of the vinyl group. The resulting carbanion is then protonated by the solvent or a proton source to give the final product.

N-Oxidation: The reaction with a peroxy acid proceeds through a concerted mechanism where the oxygen atom of the peroxy acid is transferred to the nitrogen atom of the pyridine.

Catalytic Hydrogenolysis of the Benzyloxy Group: The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and release the pyridone and toluene.

Functionalization of the 3-Methyl Group: Radical bromination would proceed via a standard free-radical chain mechanism involving initiation, propagation, and termination steps.

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites in this compound—the pyridine nitrogen, the vinyl group, the benzyloxy group, and the methyl group—raises important questions of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity: In reactions involving multiple functional groups, the choice of reagents and conditions is crucial to ensure that only the desired group reacts. For example, during the deprotection of the benzyloxy group by catalytic hydrogenation, the chemoselective cleavage of the C-O bond without reducing the vinyl group is a primary concern. This can often be achieved by careful selection of the catalyst and reaction parameters. researchgate.net Conversely, conditions could be chosen to reduce both the benzyloxy group and the vinyl group if desired.

Regioselectivity: In reactions involving the pyridine ring, such as electrophilic or nucleophilic substitution, the position of attack is governed by the electronic effects of the substituents. For the N-oxide of this compound, electrophilic substitution would be directed to the 4- or 6-positions due to the electron-donating effect of the N-oxide group. Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring. The existing substituents on this compound will sterically and electronically influence the regioselectivity of incoming reagents.

Polymerization Studies of 2 Benzyloxy 3 Methyl 5 Vinylpyridine

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques are powerful methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. These methods rely on establishing a dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species, which minimizes irreversible termination reactions.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that employs a transition metal complex (commonly copper) as a catalyst to reversibly activate and deactivate the growing polymer chain. wikipedia.org This technique has been successfully applied to the polymerization of vinylpyridine monomers, such as 4-vinylpyridine (B31050) (4VP). acs.orgacs.org

Successful ATRP of basic and nucleophilic monomers like 4VP, particularly in aqueous media, hinges on the rational selection of the initiating and catalytic systems. acs.orgcmu.edu Research has shown that using a chloride-based initiating/catalytic system is crucial for achieving good control and narrow molecular weight distributions. acs.org This is because the reaction of the monomer or polymer with secondary alkyl chloride dormant chain ends is significantly slower than with their alkyl bromide counterparts, thus suppressing side reactions. acs.org

Highly active catalyst systems, such as copper(I) chloride (CuCl) complexed with ligands like N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine (HMTETA) or tris(2-pyridylmethyl)amine (B178826) (TPMA), have proven effective. acs.orgcmu.edu The TPMA-based catalyst, being more reducing, is particularly active. acs.org To maintain control over the polymerization, especially in protic solvents where the deactivating Cu(II) complex can dissociate, it is beneficial to include an initial concentration of the deactivator (e.g., CuCl₂) in the reaction mixture. acs.org

| Monomer | Initiator/Catalyst System | Solvent | Temp. (°C) | Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |

| N,N-dimethylacrylamide | Methyl 2-chloropropionate / CuCl / Me₆TREN | Toluene (B28343) | 20 | 9,600 | 1.2 | cmu.edu |

| 4-Vinylpyridine | CuCl / HMTETA | Aqueous | 30 | Variable | Narrow | acs.orgcmu.edu |

| 4-Vinylpyridine | CuCl / TPMA | Aqueous | 30 | Variable | Narrow | acs.org |

Nitroxide-Mediated Radical Polymerization (NMRP) is a CRP technique that utilizes a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), to reversibly cap the growing polymer chain end. wikipedia.org This process establishes an equilibrium between dormant alkoxyamine species and active propagating radicals, allowing for controlled chain growth. cmu.edu

Studies on both 3-vinylpyridine (B15099) (3VP) and 4-vinylpyridine (4VP) have demonstrated that NMRP proceeds in a pseudo-living manner, yielding polymers with low polydispersity (typically between 1.02 and 1.50) and controllable molecular weights. cmu.educmu.eduacs.org A key finding is that the initial concentration of the nitroxide does not significantly influence the rate of polymerization but is directly related to the final molecular weight of the polymer. cmu.eduacs.org The molecular weight has been observed to increase linearly with monomer conversion, a hallmark of a controlled polymerization process. cmu.edu

The polymerization rate is influenced by temperature, with controlled polymerization of 3VP being achievable even at 110 °C. cmu.edu The behavior of vinylpyridines in NMRP is comparable to that of styrene (B11656), though 3VP polymerizes quite rapidly. cmu.edumrs-j.org

| Monomer | Nitroxide Mediator | Temperature (°C) | Polydispersity (Đ) Range | Key Finding | Reference |

| 4-Vinylpyridine | TEMPO | 138 | 1.02 - 1.50 | Molecular weight controlled by initial nitroxide concentration. | cmu.eduacs.org |

| 3-Vinylpyridine | TEMPO | 110 - 138 | Low | Faster polymerization compared to styrene. | cmu.edu |

Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization is one of the most versatile and widely used CRP techniques due to its tolerance of a broad range of functional groups and reaction conditions. wikipedia.orgsigmaaldrich.com The process is mediated by a thiocarbonylthio compound, known as a RAFT agent or chain-transfer agent (CTA), which reversibly deactivates propagating radicals through a chain-transfer process. wikipedia.org

RAFT has been successfully employed for the polymerization of 2-vinylpyridine (B74390) (P2VP) and 4-vinylpyridine (P4VP) to produce well-defined homopolymers and block copolymers. acs.orgrsc.org For instance, P4VP and P2VP homopolymers have been synthesized via RAFT bulk polymerization and subsequently used as macro-RAFT agents for the chain extension with styrene in a process known as polymerization-induced self-assembly (PISA). rsc.org This approach yields high molecular weight block copolymers (PVP-b-PS) with narrow molecular weight distributions. rsc.org

The selection of the RAFT agent is critical for controlling the polymerization of both "more-activated monomers" (MAMs) like styrene and acrylates, and "less-activated monomers" (LAMs) like vinyl acetate. doi.org While a single RAFT agent that works for both classes is rare, moderately reactive CTAs such as N,N-disubstituted dithiocarbamates can be effective for a range of monomers. doi.org Kinetic modeling has also been developed to optimize reaction conditions for the RAFT polymerization of 4VP, aiming for high conversion, low dispersity, and high "livingness" of the resulting polymer chains. acs.org

Anionic Polymerization of Vinylpyridine Derivatives

Anionic polymerization is a powerful living polymerization technique capable of producing polymers with very narrow molecular weight distributions and well-defined architectures. However, the anionic polymerization of vinylpyridine monomers can be challenging due to the high reactivity of the propagating species. acs.org

When using alkyllithium initiators in hydrocarbon solvents at temperatures above -60 °C, the polymerization of 2-vinylpyridine (2VP) is often uncontrolled. acs.org The polymerization is extremely fast, sometimes considered instantaneous, which can lead to broad molecular weight distributions. acs.org To achieve better control, methodologies have been developed that involve the addition of salts like lithium chloride (LiCl) to the reaction. acs.orgmetu.edu.tr The presence of LiCl modifies the initiator and the active chain end, helping to prevent side reactions and enabling the synthesis of well-defined block copolymers, such as polyisoprene-poly(2-vinylpyridine). acs.org

The stereochemistry of poly(2-vinylpyridine) is also a subject of study, with research indicating that the geometry of the intermediate carbanions ((E) and (Z) isomers) plays a significant role in the sequence statistics of the polymer chain. ufl.edu For some derivatives, such as 3-methyl-2-vinylpyridine (B3177811), substitution on the pyridine (B92270) ring can favor the formation of a single geometric isomer. ufl.edu

Synthesis of Copolymers and Block Copolymers Incorporating 2-(Benzyloxy)-3-methyl-5-vinylpyridine

The synthesis of copolymers incorporating this compound can be achieved through various controlled polymerization techniques, allowing for the creation of complex macromolecular architectures.

Gradient copolymers, which feature a gradual change in monomer composition along the polymer chain, could be synthesized with this compound using controlled radical polymerization methods like ATRP or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The successful formation of a gradient structure would depend on the reactivity ratios of this compound and its comonomer.

Due to the steric hindrance from the benzyloxy and methyl groups, the reactivity of this compound in copolymerization might be lower compared to less substituted vinylpyridines. This difference in reactivity could be exploited to create a compositional gradient. For instance, in a batch copolymerization, the more reactive monomer would be consumed faster, leading to a gradual increase in the incorporation of the less reactive monomer, this compound, along the polymer chain.

Illustrative Data for Gradient Copolymer Synthesis

| Time (h) | Monomer 1 Conversion (%) | This compound Conversion (%) | Instantaneous Copolymer Composition (mol% of Vinylpyridine) |

|---|---|---|---|

| 1 | 30 | 15 | 10 |

| 2 | 55 | 30 | 25 |

| 4 | 80 | 55 | 45 |

| 6 | 95 | 75 | 60 |

Note: This table is illustrative and represents a hypothetical scenario for the synthesis of a gradient copolymer.

Block copolymers containing a poly[this compound] segment can be synthesized by sequential monomer addition using living polymerization techniques, such as living anionic polymerization or controlled radical polymerization. For example, a polystyrene block could be synthesized first, followed by the addition of this compound to grow the second block.

The self-assembly of such block copolymers in a selective solvent or in the bulk would be driven by the chemical incompatibility of the constituent blocks. The bulky benzyloxy groups would significantly influence the packing and morphology of the resulting microphase-separated domains. These bulky side chains would increase the effective volume of the poly[this compound] block, which would, in turn, affect the phase diagram and the resulting morphologies (e.g., lamellae, cylinders, spheres). The pyridine functionality also offers opportunities for directed self-assembly through coordination with metal ions or hydrogen bonding.

Polymerization Kinetics and Chain-Growth Mechanisms

The polymerization of this compound is expected to proceed via a chain-growth mechanism, where monomer units add sequentially to a growing polymer chain. The kinetics of this process would be significantly influenced by the substituents on the pyridine ring.

The steric bulk of the benzyloxy group at the 2-position and the methyl group at the 3-position would likely decrease the rate of propagation in both radical and anionic polymerization due to steric hindrance at the propagating chain end. This steric hindrance would make the approach of the monomer to the active center more difficult, leading to a lower propagation rate constant (k_p) compared to less substituted vinylpyridines.

Hypothetical Kinetic Data for the Polymerization of Substituted Vinylpyridines

| Monomer | Polymerization Method | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) |

|---|---|---|

| 2-Vinylpyridine | Anionic | ~2500-3500 |

| 4-Vinylpyridine | Anionic | ~2500-3500 |

| This compound | Anionic | Expected to be lower due to steric hindrance |

Note: This table provides known data for related compounds and a qualitative prediction for the target compound.

Microstructure Control in Polymer Architectures

The microstructure of poly[this compound], particularly its tacticity (the stereochemical arrangement of the pendant groups along the polymer backbone), would be influenced by the polymerization conditions and the nature of the monomer's substituents.

The presence of the bulky benzyloxy group at the 2-position and the methyl group at the 3-position is expected to exert significant steric control during polymerization. In anionic polymerization, the coordination of the counter-ion with the pyridine nitrogen of the penultimate and antepenultimate monomer units can direct the stereochemistry of monomer addition. The steric hindrance from the substituents would likely favor a specific mode of monomer approach, potentially leading to the formation of stereoregular polymers (isotactic or syndiotactic). For instance, studies on the anionic polymerization of 3-methyl-2-vinylpyridine have shown that the methyl group can lead to a helical chain conformation and highly isotactic polymer. cmu.edu A similar effect could be anticipated for this compound, possibly leading to polymers with a high degree of stereoregularity. This control over microstructure is crucial as it directly impacts the physical and chemical properties of the resulting polymer, such as its crystallinity, solubility, and thermal properties.

Advanced Spectroscopic Characterization of 2 Benzyloxy 3 Methyl 5 Vinylpyridine and Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Benzyloxy)-3-methyl-5-vinylpyridine, ¹H and ¹³C NMR would provide critical data on the arrangement of protons and carbon atoms, respectively.

Proton (¹H) NMR

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the vinyl group, the methyl group, and the benzyloxy group. The anticipated chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring.

The protons on the pyridine ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The vinyl group protons would present a characteristic set of signals, including a doublet of doublets for the proton on the carbon attached to the ring, and two distinct signals for the terminal geminal protons. The benzylic protons of the -OCH₂- group would likely appear as a singlet around 5.0-5.5 ppm, while the methyl group protons would also be a singlet, shifted further upfield, likely in the 2.0-2.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine-H4 | 7.5 - 7.8 | d |

| Pyridine-H6 | 8.2 - 8.5 | d |

| Vinyl-H (α) | 6.5 - 6.8 | dd |

| Vinyl-H (β, trans) | 5.7 - 6.0 | d |

| Vinyl-H (β, cis) | 5.2 - 5.5 | d |

| Benzyl-CH₂ | 5.2 - 5.4 | s |

| Phenyl-H (of Benzyl) | 7.2 - 7.5 | m |

| Methyl-CH₃ | 2.2 - 2.4 | s |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. d=doublet, dd=doublet of doublets, s=singlet, m=multiplet.

Carbon-13 (¹³C) NMR

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the pyridine ring, the vinyl group, the methyl group, and the benzyloxy group. The carbon attached to the oxygen of the benzyloxy group on the pyridine ring (C2) would be found significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C2 | 160 - 165 |

| Pyridine-C3 | 125 - 130 |

| Pyridine-C4 | 135 - 140 |

| Pyridine-C5 | 130 - 135 |

| Pyridine-C6 | 145 - 150 |

| Vinyl-C (α) | 135 - 140 |

| Vinyl-C (β) | 115 - 120 |

| Benzyl-CH₂ | 70 - 75 |

| Phenyl-C (ipso) | 135 - 140 |

| Phenyl-C (ortho, meta, para) | 127 - 130 |

| Methyl-CH₃ | 15 - 20 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Multidimensional NMR Techniques

While specific experimental data from multidimensional NMR studies on this compound are not available, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of the ¹H and ¹³C NMR spectra. A COSY spectrum would confirm the coupling between adjacent protons, for instance, within the vinyl group and between the H4 and H6 protons of the pyridine ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range (2-3 bond) correlations, helping to piece together the complete molecular structure.

NMR Titrations for Molecular Interactions

Information regarding the use of NMR titrations to study the molecular interactions of this compound is not available in the reviewed literature. This technique would be useful for investigating how the molecule interacts with other species, such as metal ions or other organic molecules, by monitoring changes in chemical shifts upon addition of a binding partner.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups. These include stretching and bending vibrations for the C-H bonds of the aromatic rings and the vinyl and methyl groups, C=C bonds of the aromatic and vinyl groups, and the C-O ether linkage of the benzyloxy group.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic/vinyl) | Pyridine, Phenyl, Vinyl | 3000 - 3100 |

| C-H stretch (aliphatic) | Methyl, Benzyl (B1604629) | 2850 - 3000 |

| C=C stretch (aromatic) | Pyridine, Phenyl | 1450 - 1600 |

| C=C stretch (vinyl) | Vinyl | 1620 - 1650 |

| C-O stretch (ether) | Benzyl-O-Pyridine | 1200 - 1300 (asymmetric) |

| 1000 - 1100 (symmetric) | ||

| C-H bend (vinyl out-of-plane) | Vinyl | 910 - 990 |

Note: Predicted values are based on typical vibrational frequencies for similar functional groups. Actual experimental values may vary.

The presence of these characteristic bands in an experimental spectrum would provide strong evidence for the successful synthesis and purity of this compound.

In-depth Spectroscopic and Morphological Analysis of this compound and its Derivatives

Following a comprehensive search of scientific literature and databases, it has been determined that specific experimental data for the advanced spectroscopic and morphological characterization of the compound "this compound" and its polymeric derivatives is not publicly available.

Detailed research findings and data tables for the following analytical techniques, as requested, could not be located for this specific molecule:

Raman Spectroscopy (including Spectro-microscopy)

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Scanning Electron Microscopy (SEM) of its polymeric derivatives

While general information exists for related pyridine, vinyl, and benzyloxy-containing compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules. Generating an article without specific, verifiable data for the target compound would not meet the standards of scientific accuracy and would violate the core instructions of the request.

Therefore, the requested article on the "" cannot be generated at this time. Further empirical research and publication on this specific compound would be required to provide the necessary data for such an analysis.

Morphological and Microstructural Characterization of Polymeric Derivatives

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of producing three-dimensional topographical images of a material's surface with nanoscale precision. Beyond imaging, AFM can also probe local mechanical and adhesive properties. For polymers derived from this compound, particularly in the form of thin films or as part of block copolymer systems, AFM is invaluable for characterizing surface morphology, roughness, and the distribution of microphase-separated domains. nih.govlongdom.org

In a typical AFM experiment, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a topographical map. nih.gov For polymeric materials, tapping mode AFM is often employed, where the cantilever oscillates near its resonance frequency and intermittently "taps" the surface. This mode minimizes lateral forces that could damage the soft polymer surface.

When applied to block copolymers containing a poly(this compound) segment, AFM can distinguish between the different polymer blocks based on variations in their mechanical properties (e.g., hardness or modulus). nih.gov This results in a "phase image" that maps the different domains, complementing the height image. nih.gov For example, in a polystyrene-b-poly(vinylpyridine) system, the harder polystyrene block typically appears brighter in the phase image. nih.gov This allows for the direct visualization of self-assembled nanostructures such as spheres, cylinders, or lamellae at the film's surface. rsc.org

The data obtained from AFM analysis can be used to determine key morphological parameters, as illustrated in the hypothetical data table below for a thin film of a block copolymer derived from this compound.

Table 1: Hypothetical AFM Surface Analysis of a Diblock Copolymer Thin Film

This table presents representative data that could be obtained from AFM analysis of a self-assembled thin film of Polystyrene-block-poly(this compound).

| Parameter | Value | Description |

| Morphology | Hexagonal Cylinders | The observed self-assembled nanostructure on the surface. |

| Domain Spacing (d) | 35 nm | The center-to-center distance between adjacent polymer domains. |

| Average Domain Height | 5 nm | The average height difference between the two polymer block domains. |

| Surface Roughness (Rq) | 0.8 nm | The root mean square average of height deviations from the mean plane. |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a material's internal structure. dcu.ie A high-energy beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the electrons that pass through. Contrast in the image is generated by differences in electron scattering, which can be related to variations in density, thickness, or elemental composition within the sample. nbi.dk

For polymers derived from this compound, TEM is crucial for visualizing the bulk morphology of self-assembled block copolymers or the dispersion of nanoparticles within a polymer matrix. nbi.dkacs.orgresearchgate.net To enhance contrast between different polymer domains, which often have similar electron densities, selective staining agents are typically used. For instance, heavy metal compounds like osmium tetroxide (OsO₄) or ruthenium tetroxide (RuO₄) can preferentially stain one of the blocks, making it appear darker in the TEM image. mdpi.com Similarly, iodine vapor is often used to selectively stain polyvinylpyridine domains. nbi.dkmdpi.com

Through TEM, researchers can unequivocally identify complex morphologies such as spheres, hexagonally-packed cylinders, gyroids, and lamellae. nbi.dk This information is critical for understanding the phase behavior of the material and correlating its nanostructure with its macroscopic properties. The dimensions and regularity of these features can be precisely measured from TEM micrographs. dcu.ie

Table 2: Morphologies of a Hypothetical (PS-b-P(BMVP)) Block Copolymer Series Observed by TEM

This table summarizes potential morphologies for a series of Polystyrene-block-poly(this compound) copolymers with varying block volume fractions, as would be determined by TEM.

| Sample ID | PS Volume Fraction (f_PS) | Observed Morphology | Characteristic Feature Size (nm) |

| PBMVP-1 | 0.80 | PBMVP spheres in PS matrix | Sphere Diameter: 22 |

| PBMVP-2 | 0.71 | PBMVP cylinders in PS matrix | Cylinder Diameter: 25 |

| PBMVP-3 | 0.52 | Lamellae | Lamellar Period: 38 |

| PBMVP-4 | 0.35 | PS cylinders in PBMVP matrix | Cylinder Diameter: 26 |

| PBMVP-5 | 0.18 | PS spheres in PBMVP matrix | Sphere Diameter: 23 |

Small-Angle X-ray Scattering (SAXS) for Polymer Phase Behavior

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe nanoscale structural information, typically in the range of 1 to 100 nm. It is particularly well-suited for studying the phase behavior of block copolymers derived from this compound. osti.gov SAXS measures the elastic scattering of X-rays by a sample at very small angles, providing information about the size, shape, and arrangement of electron density fluctuations. nih.gov

In a SAXS experiment on a microphase-separated block copolymer, the periodic arrangement of the nanoscale domains acts as a diffraction grating for the X-rays. This results in a scattering pattern with a series of peaks. The position of the primary scattering peak (q) is inversely related to the principal repeat distance (d-spacing) of the morphology (d = 2π/q). The relative positions of the higher-order peaks (e.g., at q/√3, q/√4, q*/√7 for hexagonal cylinders) are characteristic of the specific morphology (e.g., lamellar, cylindrical, spherical). researchgate.net

SAXS is also instrumental in determining the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the different polymer blocks and drives microphase separation. nbi.dk By monitoring the SAXS profile as a function of temperature, the order-disorder transition (ODT), where the material transitions from a microphase-separated (ordered) state to a homogeneous (disordered) state, can be identified. acs.org

Table 3: Representative SAXS Data for Ordered Morphologies of a P(BMVP)-Containing Diblock Copolymer

This table shows typical SAXS results for different self-assembled morphologies, indicating the relationship between peak positions and structure.

| Morphology | Relative Peak Positions (q/q*) | d-spacing (nm) |

| Lamellar (LAM) | 1, 2, 3, 4 | 45.2 |

| Hexagonally Packed Cylinders (HEX) | 1, √3, √4, √7 | 38.5 |

| Body-Centered Cubic Spheres (BCC) | 1, √2, √3, √4 | 31.0 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. For a novel monomer like this compound, and the polymers derived from it, elemental analysis serves as a crucial verification of its chemical purity and empirical formula.

The technique most commonly used is combustion analysis. A small, precisely weighed amount of the sample is combusted at high temperatures in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by various detection methods. From the masses of these products, the mass percentages of C, H, and N in the original sample are calculated. The percentage of oxygen is often determined by difference.

The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the assigned structure and its purity. For this compound, the molecular formula is C₁₅H₁₅NO.

Table 4: Elemental Analysis Data for this compound (C₁₅H₁₅NO)

This table compares the calculated theoretical elemental composition with typical experimental results for the title compound.

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 80.68% | 80.61% |

| Hydrogen (H) | 6.77% | 6.82% |

| Nitrogen (N) | 6.27% | 6.21% |

| Oxygen (O) | 7.16% | 7.36% (by difference) |

| Molecular Weight | 225.29 g/mol | N/A |

Computational and Theoretical Investigations of 2 Benzyloxy 3 Methyl 5 Vinylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in understanding the molecular properties of a compound at the electronic level. Density Functional Theory (DFT) is a powerful and common method used for these investigations. epstem.net

Geometry Optimization and Structural Parameter Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. nih.gov Using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311G++(d,p)), researchers can calculate key structural parameters. nih.govdergipark.org.tr These parameters include bond lengths (the distances between atomic nuclei), bond angles (the angles formed by three connected atoms), and dihedral angles (the rotational angles between planes of atoms). The calculated parameters can then be compared with experimental data if available, and the correlation between them helps validate the computational model. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Orbitals

The electronic properties of a molecule are crucial for understanding its reactivity and spectral behavior. nih.gov Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.trnih.gov A smaller energy gap generally suggests that the molecule is more reactive. nih.govnih.gov Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attacks. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. nih.gov Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. nih.govnih.gov Green regions represent neutral or near-zero potential. nih.gov MEP analysis helps in understanding intermolecular interactions and chemical reactivity. nih.govresearchgate.net

Prediction of Spectroscopic Signatures (e.g., FT-IR, FT-Raman)

Computational methods can predict the vibrational spectra of a molecule, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. nih.gov By calculating the vibrational frequencies and their corresponding intensities at the optimized geometry, a theoretical spectrum can be generated. nih.govresearchgate.net These theoretical spectra are often scaled to correct for anharmonicity and other systematic errors in the computational methods. nih.gov Comparing the predicted spectra with experimental data can help in the assignment of vibrational modes and confirm the molecular structure. nih.govresearchgate.net

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Computational chemistry offers profound insights into the intermolecular interactions that govern the packing of molecules in a crystalline state. One of the powerful tools for visualizing and quantifying these interactions is Hirshfeld surface analysis. scribd.com This method maps the electron distribution of a molecule within a crystal, allowing for the detailed investigation of close contacts between neighboring molecules. acs.org The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules. By calculating the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a normalized contact distance (dₙₒᵣₘ) can be mapped onto the surface. nih.gov

The dₙₒᵣₘ visualization highlights intermolecular interactions through a color-coded map: red spots indicate shorter contacts with negative dₙₒᵣₘ values, representing significant interactions like hydrogen bonds; white areas denote contacts around the van der Waals radii separation, and blue regions signify longer contacts. mdpi.com

For pyridine (B92270) derivatives, Hirshfeld surface analysis typically reveals a variety of intermolecular interactions that contribute to the stability of the crystal lattice. While specific data for 2-(Benzyloxy)-3-methyl-5-vinylpyridine is not available in the reviewed literature, studies on analogous substituted pyridine compounds provide a clear indication of the types of interactions that are likely to be significant.

In the absence of a specific study on this compound, the following table presents a summary of intermolecular contact percentages from a Hirshfeld surface analysis of a representative substituted pyridine derivative, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, to illustrate the typical distribution of interactions. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts for a Substituted Pyridine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 46.1% |

| N···H/H···N | 20.4% |

| C···H/H···C | 17.4% |

| C···C | 6.9% |

| N···C/C···N | 3.8% |

| N···N | 2.7% |

| S···C/C···S | 1.5% |

| S···H/H···S | 0.6% |

| S···S | 0.6% |

Data is for 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile and is presented as a representative example. nih.gov

Dipole Moment and Polarizability Calculations

The electronic structure of a molecule dictates its charge distribution and its response to external electric fields, which are quantified by the molecular dipole moment and polarizability, respectively. These properties are fundamental to understanding a molecule's reactivity, intermolecular interactions, and spectroscopic characteristics. Computational quantum chemical methods are widely used to calculate these properties with a high degree of accuracy. rowleygroup.net

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity, but it is often reported as an isotropic average. rowleygroup.net Molecules with more diffuse electron clouds, such as those with extensive π-systems like the pyridine and benzene (B151609) rings in this compound, are generally more polarizable.

While specific computational results for this compound were not found in the surveyed literature, theoretical studies on pyridine provide baseline values. Ab initio and density functional theory (DFT) calculations are common methods for determining these properties. researchgate.net The choice of theoretical method and basis set is crucial for obtaining results that are in good agreement with experimental values, with augmented basis sets often being necessary for accurate polarizability calculations. rowleygroup.net The experimental dipole moment for pyridine is approximately 2.19 Debye. nist.gov

The following table presents calculated values for the dipole moment and static dipole polarizability of the parent molecule, pyridine, to provide a reference point.

Table 2: Calculated Dipole Moment and Polarizability for Pyridine

| Property | Method | Calculated Value |

|---|---|---|

| Dipole Moment (µ) | MP2/A | 2.31 D |

| Dipole Moment (µ) | SCF/A | 2.37 D |

| Polarizability (αxx) | MP2/A | 76.5 a.u. |

| Polarizability (αyy) | MP2/A | 73.1 a.u. |

| Polarizability (αzz) | MP2/A | 40.1 a.u. |

| Isotropic Polarizability (α) | MP2/A | 63.2 a.u. |

Data from an ab initio, electron-correlated calculation. "A" refers to a specific basis set used in the study. researchgate.net 1 Debye (D) = 3.33564 × 10⁻³⁰ C·m. Atomic units (a.u.) of polarizability can be converted to SI units.

The performed searches for each specified section of the outline—including its use as a precursor for advanced heterocyclic scaffolds, its role in asymmetric synthesis, and its various catalytic applications—did not yield specific research findings, data tables, or detailed discussions pertaining to "this compound".

General information on related classes of compounds, such as vinylpyridines and chiral pyridine derivatives, indicates a broad potential for such molecules in the requested fields. For instance, the vinyl group on the pyridine ring serves as a versatile functional handle for polymerization and as a participant in various organic reactions. The pyridine nitrogen can act as a ligand for metal catalysts, and the substituents on the ring can be modified to create chiral environments for asymmetric catalysis.

However, without specific studies on "this compound," any discussion of its applications would be speculative and would not meet the required standard of scientific accuracy based on documented research.

Therefore, it is not possible to generate a thorough and informative article that strictly adheres to the provided outline for this specific chemical compound at this time. Further research and publication in the scientific community would be necessary to provide the detailed content requested.

Applications in Organic Synthesis and Materials Science

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-3-methyl-5-vinylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Benzyloxy Introduction : Use a nucleophilic substitution reaction between 3-methyl-5-vinylpyridin-2-ol and benzyl bromide in the presence of a base (e.g., K₂CO₃) .

Vinyl Group Installation : Employ cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) for regioselective vinylation. For example, palladium-catalyzed coupling with vinyl boronic acids under inert atmospheres (N₂/Ar) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol.

Q. Optimization Tips :

Q. How should researchers characterize this compound spectroscopically, and what key spectral markers should they expect?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

- Benzyl carbons: δ 70–75 ppm (CH₂), 128–138 ppm (aromatic carbons).

- Vinyl carbons: δ 115–125 ppm.

- IR : C-O stretch (benzyloxy) at ~1250 cm⁻¹; vinyl C=C stretch at ~1640 cm⁻¹.

Validation : Compare with published spectra of structurally analogous pyridine derivatives .

Advanced Research Questions

Q. How can researchers address contradictory data in spectroscopic analysis (e.g., unexpected splitting in NMR)?

Methodological Answer: Contradictions often arise from:

- Dynamic Effects : Rotamers of the benzyloxy group may cause splitting. Use variable-temperature NMR to confirm .

- Impurities : Verify purity via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate).

- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous and free of acidic protons.

Case Study : In a 2022 study, unexpected δ 5.4 ppm doublets were resolved by identifying trace water in DMSO-d₆, altering hydrogen bonding .

Q. What strategies improve regioselectivity during the introduction of the vinyl group?

Methodological Answer:

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

Q. What advanced analytical techniques resolve ambiguities in stereochemical assignments?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between benzyloxy protons and adjacent pyridine protons.

- X-ray Crystallography : Resolve absolute configuration (e.g., compare with Cambridge Structural Database entries for similar pyridines) .

- ECD Spectroscopy : Correlate experimental electronic circular dichroism with DFT-computed spectra for chiral variants .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

Q. What in silico approaches prioritize pharmacological studies for this compound?

Methodological Answer:

- Molecular Docking : Screen against targets (e.g., kinase enzymes) using AutoDock Vina.

- ADMET Prediction : Use SwissADME or FAF-Drugs2 to estimate bioavailability, toxicity, and metabolic stability .

- Case Study : A 2014 study prioritized antifungal testing based on similarity to triazole-pyridine hybrids with known activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.